molecular formula C7H7NO B6250627 4-(oxiran-2-yl)pyridine CAS No. 34064-35-2

4-(oxiran-2-yl)pyridine

Cat. No. B6250627
CAS RN: 34064-35-2
M. Wt: 121.1
InChI Key:
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Description

“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .

Scientific Research Applications

4-(Oxiran-2-yl)pyridine is widely used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and as a building block in the synthesis of fluorescent probes.

Mechanism of Action

The mechanism of action of 4-(oxiran-2-yl)pyridine is not well understood. However, it is believed to act as a nucleophile in chemical reactions, reacting with electrophilic compounds to form covalent bonds. Additionally, it is believed to act as a catalyst in certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating to the skin, eyes, and mucous membranes. It is also believed to have low bioavailability, meaning it is not readily absorbed by the body.

Advantages and Limitations for Lab Experiments

4-(Oxiran-2-yl)pyridine has several advantages and limitations for use in laboratory experiments. The main advantage is its versatility, as it can be used as a starting material in a variety of synthetic reactions. Additionally, it is a relatively inexpensive and readily available compound. However, it is also highly reactive and can be difficult to handle in the laboratory. Furthermore, it is not very soluble in common solvents, making it difficult to use in solution-based reactions.

Future Directions

There are several potential future directions for the use of 4-(oxiran-2-yl)pyridine. One potential area of research is the use of this compound as a building block in the synthesis of novel compounds, such as peptides, peptidomimetics, and fluorescent probes. Additionally, it could be used as a starting material for the synthesis of new drugs and materials. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

4-(Oxiran-2-yl)pyridine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common method is a condensation reaction of an aldehyde or ketone with a pyridine derivative, such as 4-chloropyridine or 4-nitropyridine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out at a temperature of around 100-150°C. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] }

CAS RN

34064-35-2

Molecular Formula

C7H7NO

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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